molecular formula C24H19Cl2N3O2S B14122558 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14122558
M. Wt: 484.4 g/mol
InChI Key: KKBKZLBXWNGIPL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the quinazoline core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinazoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the quinazoline core or the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents, such as gefitinib and erlotinib, which are used as anticancer agents.

    Chlorophenyl Compounds: Molecules containing chlorophenyl groups, such as chlorpromazine and chlorpheniramine, which have diverse pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C24H19Cl2N3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H19Cl2N3O2S/c25-18-6-1-15(2-7-18)11-12-27-22(30)17-5-10-20-21(13-17)28-24(32)29(23(20)31)14-16-3-8-19(26)9-4-16/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32)

InChI Key

KKBKZLBXWNGIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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